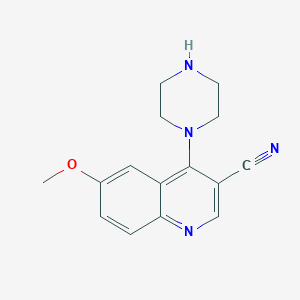

6-Methoxy-4-(piperazin-1-yl)quinoline-3-carbonitrile

CAS No.:

Cat. No.: VC15923772

Molecular Formula: C15H16N4O

Molecular Weight: 268.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H16N4O |

|---|---|

| Molecular Weight | 268.31 g/mol |

| IUPAC Name | 6-methoxy-4-piperazin-1-ylquinoline-3-carbonitrile |

| Standard InChI | InChI=1S/C15H16N4O/c1-20-12-2-3-14-13(8-12)15(11(9-16)10-18-14)19-6-4-17-5-7-19/h2-3,8,10,17H,4-7H2,1H3 |

| Standard InChI Key | QIVJAUSIAHVJFK-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCNCC3 |

Introduction

Structural and Physicochemical Characteristics

Molecular Structure

The compound consists of a quinoline scaffold with:

-

6-methoxy group: Enhances electron density and solubility.

-

4-(piperazin-1-yl) group: Introduces flexibility and hydrogen-bonding capacity.

-

3-carbonitrile group: Contributes to electrophilic reactivity and potential bioactivity.

The SMILES notation N#Cc1cnc2c(c1N1CCNCC1)cc(cc2)OC confirms the regioselective placement of substituents .

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₁₆N₄O | |

| Molecular Weight | 268.31 g/mol | |

| CAS Number | 1255780-54-1 | |

| PubChem CID | Not explicitly listed | – |

| LogP (Predicted) | ~3.55 (for analogous compounds) |

Key Functional Groups and Reactivity

-

Cyano group (-C≡N): Participates in nucleophilic substitution and coordination chemistry.

-

Piperazine ring: Facilitates hydrogen bonding and interactions with biological targets.

-

Methoxy group (-OCH₃): Modulates lipophilicity and electronic effects on the quinoline ring.

Synthesis and Preparation

Synthetic Pathways

While direct synthesis data for this compound is limited, analogous methods for quinoline-piperazine hybrids provide insights:

-

Nucleophilic Aromatic Substitution:

-

Post-Functionalization:

Challenges and Optimization

-

Regioselectivity: Control of substitution at the C4 position requires careful reaction conditions.

-

Purification: Broad or overlapping peaks in NMR may necessitate advanced chromatographic techniques .

Biological and Pharmacological Insights

| Compound | Target Organism | MIC (μM) | Key Features | Source |

|---|---|---|---|---|

| 6,7-Dimethoxy analog | S. aureus | 10 | Chlorine-substituted benzoyl | |

| 2-Position isomer | P. aeruginosa | >50 | Limited Gram-negative activity |

Mechanistic Hypothesis:

-

Membrane Disruption: Methoxy and cyano groups may enhance lipophilicity, enabling membrane penetration in Gram-positive bacteria .

-

Enzyme Inhibition: Docking studies suggest interactions with tyrosyl-tRNA synthetase or DNA gyrase B .

Comparative Analysis with Related Compounds

Structural Isomers

Functional Analogues

| Compound | Key Feature | Application | Source |

|---|---|---|---|

| Bosutinib derivatives | 4-Aminoquinoline core | Kinase inhibition | |

| Spiro[indole-pyridine] hybrids | Indole-nitrile conjugation | Antipersister activity |

Research Gaps and Future Directions

-

Biological Profiling:

-

MIC/MBC Assays: Prioritize S. aureus, E. coli, and C. albicans.

-

Molecular Docking: Investigate binding to DNA gyrase or topoisomerase IV.

-

-

Synthetic Optimization:

-

Toxicity Evaluation:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume